molecular formula C33H54N2O3 B1209364 N-Palmitoyltryptophan n-hexyl ester CAS No. 81591-68-6

N-Palmitoyltryptophan n-hexyl ester

Cat. No.: B1209364
CAS No.: 81591-68-6
M. Wt: 526.8 g/mol
InChI Key: COPUYRGDQIDBFB-HKBQPEDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Palmitoyltryptophan n-hexyl ester is a synthetic derivative of the amino acid tryptophan, modified with a palmitoyl (C16:0) group attached to the amino group and an n-hexyl ester at the carboxyl terminus. This structure combines the aromatic indole moiety of tryptophan with long-chain fatty acid and ester functionalities, conferring distinct physicochemical properties. Its amphipathic nature enables interactions with lipid membranes and proteins, making it a valuable model compound for studying hydrophobic interactions and spectroscopic behavior in biochemical systems .

Key structural features:

  • Acyl chain: Palmitoyl (C16) enhances lipophilicity, influencing membrane permeability.
  • Ester group: The n-hexyl ester increases solubility in nonpolar solvents compared to free carboxylic acids.
  • Indole ring: Contributes to unique near-ultraviolet (UV) absorption characteristics, critical for spectroscopic studies of protein environments .

Applications include use as a reference standard in UV spectroscopy to mimic tryptophan residues in proteins and investigate solvent effects on aromatic side chains.

Properties

CAS No.

81591-68-6

Molecular Formula

C33H54N2O3

Molecular Weight

526.8 g/mol

IUPAC Name

hexyl (2S)-2-(hexadecanoylamino)-3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C33H54N2O3/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-24-32(36)35-31(33(37)38-25-21-8-6-4-2)26-28-27-34-30-23-20-19-22-29(28)30/h19-20,22-23,27,31,34H,3-18,21,24-26H2,1-2H3,(H,35,36)/t31-/m0/s1

InChI Key

COPUYRGDQIDBFB-HKBQPEDESA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OCCCCCC

Synonyms

N-palmitoyl-L-tryptophan n-hexyl ester
N-palmitoyltryptophan n-hexyl este

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of N-Palmitoyltryptophan n-Hexyl Ester and Analogues

Compound Acyl Chain Functional Groups Key Properties Applications
This compound C16 Amide, n-hexyl ester, indole UV absorption at 289.5 nm (methylcyclohexane); solvent-dependent spectral shifts Protein spectroscopy, membrane studies
N-Stearyltryptophan n-hexyl ester C18 Amide, n-hexyl ester, indole Longer acyl chain increases hydrophobicity; similar UV shifts with butanol Comparative lipid interaction studies
N-Acetyltryptophan C2 Acetyl, free carboxylic acid Higher hydrophilicity; distinct UV profile due to lack of ester group Pharmaceutical reference standard
n-Hexyl palmitate C16 Ester Non-aromatic; used in pheromone blends (e.g., Colias butterflies) Ecological/behavioral studies

Spectroscopic Behavior

  • UV Absorption: this compound exhibits a 0-0 'Lₐ band at 289.5 nm in methylcyclohexane, overlapping with the 'Lb band. This overlaps with horse ferricytochrome c’s tryptophan residues, validating its utility as a protein mimic . Solvent Effects: Addition of 1-butanol red-shifts the 'Lₐ band by ~1 nm, analogous to 3-methylindole. In contrast, N-stearyl derivatives show comparable shifts, suggesting chain length minimally impacts solvent interactions .

Physicochemical Properties

  • Lipophilicity :
    • The palmitoyl group (C16) increases logP compared to N-acetyltryptophan (C2), enhancing membrane affinity.
    • n-Hexyl esters (e.g., n-hexyl palmitate) lack aromaticity, reducing UV activity but improving volatility, as seen in insect pheromones .
  • Stability: Esterification (vs. free carboxylic acid in N-acetyltryptophan) reduces hydrolysis susceptibility, favoring long-term storage in non-aqueous solvents .

Research Findings and Implications

  • Spectral Mimicry : The compound’s UV absorption closely matches buried tryptophan residues in cytochrome c, aiding protein conformation studies .
  • Chain Length Effects : While N-stearyl (C18) and N-palmitoyl (C16) derivatives show similar solvent-induced shifts, their membrane partitioning efficiencies differ, highlighting acyl chain tailoring for specific applications .
  • Comparative Utility: Unlike non-aromatic esters (e.g., n-hexyl palmitate), N-palmitoyltryptophan’s indole ring enables dual functionality in lipid and protein research .

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